molecular formula C10H11NO2S B3049130 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide CAS No. 1951440-11-1

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide

Cat. No.: B3049130
CAS No.: 1951440-11-1
M. Wt: 209.27
InChI Key: ZRTORADAYSKNIA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide is a heterocyclic compound featuring a benzothiazine core with two methyl substituents at positions 3 and 4, and a sulfone group (1,1-dioxide).

Properties

IUPAC Name

3,4-dimethyl-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-7-14(12,13)10-6-4-3-5-9(10)11(8)2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTORADAYSKNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)C2=CC=CC=C2N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235521
Record name 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951440-11-1
Record name 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951440-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired benzothiazine ring structure. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide has been extensively studied for its potential therapeutic properties:

Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties against various bacterial strains and fungi. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential due to its ability to interact with specific biological targets. Its mechanism involves the inhibition of enzyme activity critical for cancer cell proliferation .

Antiviral Effects

Investigations into the antiviral properties of benzothiazine derivatives suggest that they may interfere with viral replication processes, making them candidates for further development in antiviral therapies .

Industrial Applications

In addition to medicinal uses, this compound serves as an important intermediate in the synthesis of complex organic compounds. Its role as a building block in organic synthesis is crucial for developing new materials with specific electronic and optical properties.

Case Study 1: Antimicrobial Assessment

A study synthesized a series of novel 4H-benzothiazines and assessed their antimicrobial activity against a range of pathogens. The findings revealed that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of benzothiazine carboxylates demonstrated that using non-volatile solvents and efficient catalysts significantly increased yield and reduced reaction time. This advancement enhances the feasibility of large-scale production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, in its role as an antihypertensive agent, the compound may inhibit certain enzymes or receptors involved in blood pressure regulation. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the benzothiazine ring.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of 1,4-benzothiazine-1,1-dioxides are highly dependent on substituent patterns. Key comparisons include:

Nitro-Substituted Derivatives
  • Example : 1-(6-Nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide ()
    • Structural Difference : Nitro group at position 6 and hydrazine moiety.
    • Activity : Exhibits potent antimicrobial activity against multidrug-resistant Staphylococcus aureus, with compound 5f (methyl and nitro groups) showing the highest efficacy .
    • Contrast : The absence of a nitro group in 3,4-dimethyl derivatives may reduce antimicrobial potency but improve metabolic stability.
Cyano-Substituted Derivatives
  • Example: 4H-3-aryl-2-cyano-1,4-benzothiazine-1,1-dioxides () Structural Difference: Cyano group at position 2 and aryl substituents.
Complex Substituents (Halogen, Trifluoromethyl)
  • Example : 8-Chloro-2-trifluoroacetyl-3-trifluoromethyl-5-methoxy-4H-1,4-benzothiazine-1,1-dioxide ()
    • Structural Difference : Chloro, trifluoromethyl, and methoxy substituents.
    • Properties : Higher molecular weight (e.g., 299 g/mol for 4d) and elevated melting points (~280–286°C) due to halogenation and bulky groups .
    • Contrast : Simpler 3,4-dimethyl substitution likely results in lower molecular weight and melting points, favoring synthetic accessibility.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (NMR, IR) Reference
3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide 3-CH3, 4-CH3 ~238* Not reported Expected δ 2.2–2.5 ppm (CH3), 1200–1140 cm⁻¹ (SO2) Inferred
1-(6-Nitro-...-ylidene)hydrazine-1,1-dioxide 6-NO2, hydrazine ~310 Not reported δ 8.5–6.3 ppm (Ar-H), 1645 cm⁻¹ (C=O)
8-Chloro-2-trifluoroacetyl... dioxide 8-Cl, 2-CF3CO, 5-OCH3 299 280–286 δ 9.11 ppm (N–H), 1645 cm⁻¹ (C=O)
2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide 3-ketone 195 Not reported δ 3.05 ppm (CH2), 50.9 ppm (CH2 in 13C)

*Estimated based on structural similarity.

Antimicrobial Activity
  • Nitro- and hydrazine-containing derivatives () show zones of inhibition up to 25 mm against Gram-positive bacteria .
  • In contrast, 3,4-dimethyl derivatives may exhibit moderate activity due to the lack of strong electron-withdrawing groups.
Enzyme Inhibition
  • Pyrimido[4,5-b][1,4]benzothiazine derivatives act as 15-lipoxygenase inhibitors (IC50 ~1.2 µM) .
  • Methyl substituents in 3,4-dimethyl analogs could sterically hinder enzyme binding, reducing potency compared to planar heterocyclic extensions.
Antiviral Potential
  • 2-Cyano-substituted derivatives () inhibit viral replication by targeting RNA polymerase .

Biological Activity

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide is a heterocyclic compound belonging to the benzothiazine family. Its structure features a benzene ring fused to a thiazine ring, with two methyl groups at the 3rd and 4th positions and a dioxide group at the 1st position. This compound has garnered attention for its diverse biological activities, including potential applications in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer therapies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • KATP Channels : Similar compounds have been reported to activate KATP channels, which play a crucial role in insulin signaling and vascular smooth muscle contraction.
  • AMPA Receptors : These receptors are involved in fast synaptic transmission in the central nervous system and may be modulated by related benzothiazine derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Properties

Studies have suggested potential antiviral effects of this compound. Its structural analogs have been evaluated for their ability to inhibit viral replication in cell cultures.

Antihypertensive Effects

The activation of KATP channels by related benzothiazines suggests a role in lowering blood pressure through vasodilation. This mechanism may be beneficial for hypertensive patients .

Antidiabetic Activity

Preliminary findings indicate that this compound may enhance insulin sensitivity and glucose uptake in muscle cells. This effect could make it a candidate for further development as an antidiabetic agent .

Anticancer Activity

Research has shown that benzothiazine derivatives can induce apoptosis in cancer cells. Specifically, compounds similar to this compound have been studied for their ability to inhibit tumor growth in various cancer models .

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialSignificant
AntiviralPromising
AntihypertensiveSupported by mechanism
AntidiabeticPreliminary findings
AnticancerInduces apoptosis

Case Studies

Several case studies highlight the efficacy of benzothiazine derivatives:

  • Case Study 1 : A study on the synthesis and evaluation of benzothiazine derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential clinical applications in treating infections .
  • Case Study 2 : Another investigation into the anticancer properties revealed that specific derivatives could reduce tumor size in animal models by inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide and its derivatives?

Methodological Answer: The synthesis typically involves oxidation and condensation steps. A common protocol includes:

Oxidation of 1,4-benzothiazin-3-one using potassium permanganate to yield the 1,1-dioxide intermediate.

Knoevenagel condensation with aromatic aldehydes under basic conditions (e.g., sodium methoxide in DMF). Temperature control is critical: room temperature yields bis-3-oxo derivatives, while heating produces 2-benzyl-substituted compounds .

Alternative routes employ polymer-supported hypervalent iodine reagents for efficient dihydrobenzothiazine dioxide synthesis, enabling easier purification .

Key Data:

  • Melting Points : Derivatives like N-Methyl-6-iodo-7-methyl-3,4-dihydro-2,1-benzothiazine 2,2-dioxide exhibit distinct melting points (138–139°C), aiding in purity assessment .
  • Yields : Knoevenagel reactions under optimized conditions achieve ~48–95% yields depending on substituents .

Q. How can spectroscopic techniques confirm the structure of synthesized derivatives?

Methodological Answer:

  • 1H/13C NMR : Key signals include methyl groups (δ 2.41–3.45 ppm in 1H NMR) and sulfone-related carbons (δ 133–141 ppm in 13C NMR) .
  • IR Spectroscopy : Sulfonyl (SO₂) stretches appear at 1160–1200 cm⁻¹, while carbonyl (C=O) peaks occur at ~1645 cm⁻¹ .
  • X-ray Diffraction : Single-crystal XRD validates bond lengths and angles, e.g., S–O distances of ~1.43 Å confirm sulfone geometry .

Q. What in vitro methods are suitable for initial evaluation of antimicrobial activity?

Methodological Answer:

  • Disc Diffusion Assay : Measures zone of inhibition against bacterial/fungal strains. Use standardized protocols (e.g., CLSI guidelines) with controls like ciprofloxacin .
  • Minimum Inhibitory Concentration (MIC) : Broth microdilution quantifies activity, with MIC values <100 µg/mL indicating promising candidates .

Advanced Research Questions

Q. How can computational chemistry aid in understanding electronic properties and binding affinities?

Methodological Answer:

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5–5.2 eV for benzothiazine derivatives) to assess reactivity. Match electrostatic potential (ESP) maps with experimental XRD data to validate charge distribution .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like CK2 kinase. Key residues (e.g., Lys68, Glu81) form hydrogen bonds with sulfone and methyl groups .

Case Study : Derivatives with electron-withdrawing substituents (e.g., −NO₂) show higher CK2 inhibition (IC₅₀ ~2.5 µM) due to enhanced binding to the ATP pocket .

Q. What strategies resolve discrepancies between experimental and computational structural data?

Methodological Answer:

  • Parameter Optimization : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better replicate bond lengths. For example, B3LYP/6-311++G(d,p) reduces errors in S–O bond calculations to <0.02 Å .
  • Crystal Packing Effects : Include solvent molecules (e.g., DMF) in simulations to account for lattice distortions observed in XRD .

Q. How can structure-activity relationships (SARs) guide derivative design?

Methodological Answer:

  • Substituent Effects : Electron-donating groups (e.g., −OCH₃) at the 4-position enhance antioxidant activity (EC₅₀ ~12 µM vs. DPPH radical) by stabilizing phenolic intermediates .
  • Sulfone vs. Thioether : Sulfone derivatives exhibit 10-fold higher NMDA receptor affinity (Ki ~0.8 µM) due to stronger hydrogen bonding with glycine-binding sites .

Q. What advanced purification techniques optimize yields of specific derivatives?

Methodological Answer:

  • Temperature-Controlled Crystallization : Isolate 2-benzyl derivatives (e.g., 5a-d) by cooling heated DMF solutions to −20°C .
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to separate diastereomers of chiral amides .

Q. How does the electronic environment of substituents influence Knoevenagel condensation efficiency?

Methodological Answer:

  • Hammett Analysis : Para-substituted aldehydes with σ⁺ values >0.8 (e.g., −NO₂) accelerate condensation rates (k = 0.45 min⁻¹) via enhanced enolate stabilization .
  • DFT Transition State Modeling : Electron-deficient aldehydes lower activation energy (ΔG‡ ~18 kcal/mol) by stabilizing the conjugated enolate intermediate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide

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